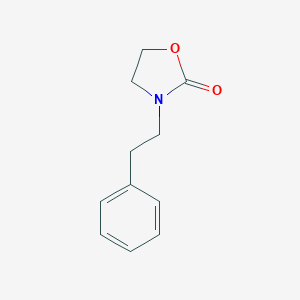
3-(2-Phenylethyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Phenylethyl)-1,3-oxazolidin-2-one, also known as Phenylpiracetam, is a nootropic drug that has gained popularity in recent years due to its potential cognitive-enhancing effects. It was first synthesized in Russia in 1983 and has since been used for various scientific research applications.
作用机制
The exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, but it is believed to work by increasing the release of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in cognitive function, including memory and learning. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam may also enhance the function of NMDA receptors, which are involved in memory and learning.
Biochemical and Physiological Effects:
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been shown to increase cerebral blood flow and oxygen consumption in animal models and human studies. Additionally, it has been shown to increase the levels of dopamine and noradrenaline in the brain, which are neurotransmitters involved in mood and motivation. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been shown to have antioxidant properties, which may help protect the brain from oxidative stress.
实验室实验的优点和局限性
One advantage of using 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied for its potential cognitive-enhancing effects, making it a valuable tool for researchers investigating cognitive function. However, one limitation is that the exact mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is not fully understood, which may make it challenging to interpret the results of some experiments.
未来方向
There are several potential future directions for research on 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to fully understand the mechanism of action of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam and its effects on cognitive function. Finally, there is a need for more studies investigating the safety and long-term effects of 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam use.
合成方法
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam is synthesized by reacting 2-oxo-1-pyrrolidine acetamide with phenylethylamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with oxalic acid to form 3-(2-Phenylethyl)-1,3-oxazolidin-2-one. This synthesis method has been well established and has been used in various studies to produce 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam for research purposes.
科学研究应用
3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has been extensively studied for its potential cognitive-enhancing effects. It has been shown to improve memory, learning, and attention in animal models and human studies. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. 3-(2-Phenylethyl)-1,3-oxazolidin-2-onetam has also been studied for its potential use in enhancing physical performance and reducing fatigue.
属性
CAS 编号 |
10135-17-8 |
|---|---|
产品名称 |
3-(2-Phenylethyl)-1,3-oxazolidin-2-one |
分子式 |
C11H13NO2 |
分子量 |
191.23 g/mol |
IUPAC 名称 |
3-(2-phenylethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c13-11-12(8-9-14-11)7-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI 键 |
RPLYLMAFKHOGQD-UHFFFAOYSA-N |
SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
规范 SMILES |
C1COC(=O)N1CCC2=CC=CC=C2 |
其他 CAS 编号 |
10135-17-8 |
同义词 |
3-phenethyloxazolidin-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)
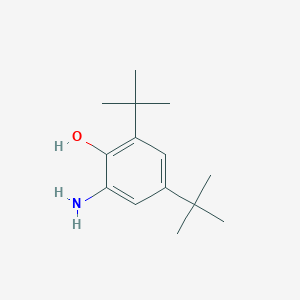

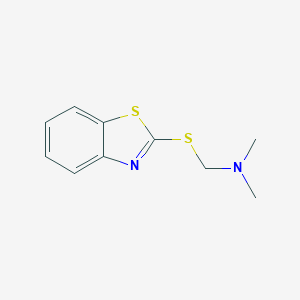
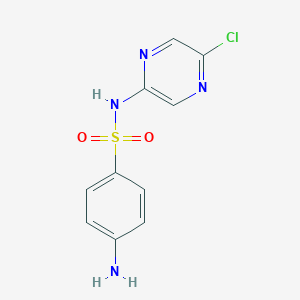

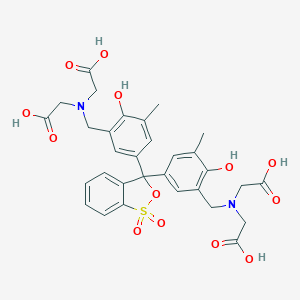
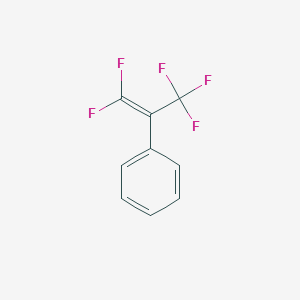
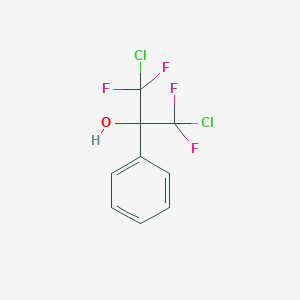
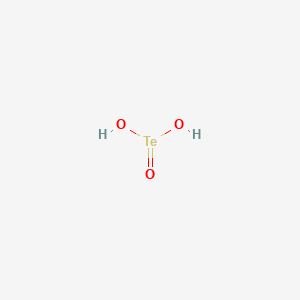


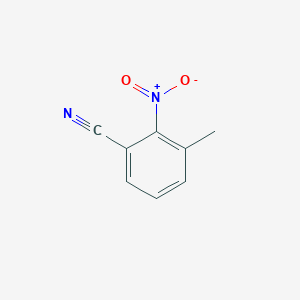
![(5S,8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B167914.png)